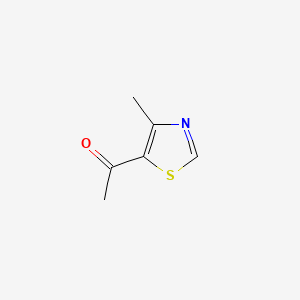

1-(4-Methylthiazol-5-yl)ethanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLHLRLBSIWLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191588 | |

| Record name | 5-Acetyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38205-55-9 | |

| Record name | 5-Acetyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Biological Activities and Underlying Mechanisms of 1 4 Methylthiazol 5 Yl Ethanone Derivatives

Anticancer and Antitumor Research

Derivatives based on the 1-(4-methylthiazol-5-yl)ethanone structure have demonstrated notable antiproliferative and cytotoxic effects against a variety of cancer types. Research has focused on synthesizing novel analogs and evaluating their efficacy and mechanisms of action in cancer cells.

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a broad spectrum of human cancer cell lines. These studies are crucial for identifying promising compounds and understanding their activity spectrum.

Thiazole-coumarin hybrids have shown significant cytotoxicity. For instance, compound 6a , a 4-methylthiazole-5-carboxylate derivative, was particularly potent against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 6.4 μM. nih.gov Other derivatives also displayed notable activity against MCF-7, HCT-116 (colon), and HepG2 (liver) cancer cell lines, with IC₅₀ values ranging from 5.9 to 24.7 μM. nih.gov

A series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones were synthesized and tested against a panel of approximately 60 cancer cell lines. While most showed limited activity, compound 9 demonstrated moderate cytotoxic effects on leukemia (CCRF-CEM, HL-60(TB)), renal cancer (UO-31), and breast cancer (MCF7) cell lines, with growth percentages of 48.19%, 66.58%, 66.97%, and 74.99%, respectively. nih.gov

Newly synthesized arylidene-hydrazinyl-thiazole derivatives also exhibited potent, dose-dependent cytotoxicity. acs.org Compounds 4m , 4n , and 4r were highly effective against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cell lines at a 10 μM concentration. acs.org Specifically, compound 4m showed remarkable efficacy with IC₅₀ values between 1.69 and 2.2 μM across five different cancer cell lines. acs.org

Thiazolyl-pyrazoline derivatives have been identified as potent antiproliferative agents, particularly against breast cancer. nih.govnih.gov Compounds 7g and 7m showed exceptional activity against the T-47D breast cancer cell line, with IC₅₀ values of 0.88 µM and 0.75 µM, respectively. nih.govnih.gov

The following table summarizes the in vitro cytotoxicity of selected this compound derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Growth Percent (%) | Reference |

| 6a | MCF-7 | Breast | 6.4 | nih.gov | |

| 8c | MCF-7 | Breast | 7.4 | nih.gov | |

| 6b | HCT-116 | Colon | 5.9 | nih.gov | |

| 2b | HCT-116 | Colon | 7.2 | nih.gov | |

| 6b | HepG2 | Liver | 41.4 | nih.gov | |

| 9 | CCRF-CEM | Leukemia | 48.19 | nih.gov | |

| 9 | UO-31 | Renal | 66.97 | nih.gov | |

| 9 | MCF7 | Breast | 74.99 | nih.gov | |

| 4m | BxPC-3 | Pancreatic | 1.69 - 2.2 | acs.org | |

| 4n | BxPC-3 | Pancreatic | 23.85 - 26.45 | acs.org | |

| 4r | BxPC-3 | Pancreatic | 23.85 - 26.45 | acs.org | |

| 7g | T-47D | Breast | 0.88 | nih.govnih.gov | |

| 7m | T-47D | Breast | 0.75 | nih.govnih.gov | |

| 7g | A549 | Lung | 3.92 | nih.govnih.gov | |

| 7m | A549 | Lung | 6.53 | nih.govnih.gov |

The anticancer effects of this compound derivatives are attributed to their ability to interfere with key biological molecules and pathways that are critical for cancer cell proliferation and survival.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A significant body of research has identified 4-thiazol-2-anilinopyrimidine derivatives, which can be synthesized from a this compound precursor, as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.govacs.org CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in oncology. nih.govacs.org One of the most selective compounds, 12u , inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org Another derivative, CDKI-73 , a heterocyclic 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide, is a potent CDK9 inhibitor with an IC₅₀ of 4 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overactivated, drives proliferation in many cancers. nih.gov Thiazolyl-pyrazoline derivatives have shown significant EGFR inhibitory activity. nih.govnih.gov Compounds 7b , 7g , 7l , and 7m demonstrated potent sub-micromolar inhibition of EGFR with IC₅₀ values of 83, 262, 171, and 305 nM, respectively. nih.govnih.gov The inhibitory action of these compounds is comparable to the established EGFR inhibitor erlotinib (B232) (IC₅₀ = 57 nM). nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several thiazole-containing scaffolds have been developed as VEGFR-2 inhibitors. A series of thiazole-based derivatives were designed and synthesized, with compounds 4b (4-chlorophenylthiazolyl) and 4d (3-nitrophenylthiazolyl) showing potent inhibition of VEGFR-2 at 81.36% and 85.72%, respectively, comparable to the reference drug sorafenib (B1663141) (86.93%). mdpi.com Another study reported a thiazole (B1198619) derivative, compound 5 , which displayed significant VEGFR-2 inhibitory activity with an IC₅₀ of 0.044 µM, more potent than the reference sunitinib (B231) (IC₅₀ = 0.100 µM). nih.gov Thiadiazole-based derivatives have also been explored, with compound 7b showing potent VEGFR-2 inhibition (IC₅₀ = 40.65 nM), outperforming sorafenib (IC₅₀ = 53.32 nM). nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes. While research on direct derivatives of this compound as HDAC inhibitors is emerging, related structures containing thiazole or thiadiazole moieties have shown promise. For example, a series of 1,2,4-thiadiazole (B1232254) derivatives were designed as HDAC inhibitors, with compound 6b [4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide] showing an IC₅₀ of 0.66 µM against HeLa cells, which was more potent than the approved HDAC inhibitor vorinostat (B1683920) (IC₅₀ = 1.48 µM) in the same study. uobaghdad.edu.iq This suggests the potential for developing potent HDAC inhibitors from this class of compounds.

The table below presents the enzyme inhibitory activities of representative derivatives.

| Compound | Target Enzyme | IC₅₀ | Reference |

| 12u | CDK9 | 7 nM | nih.govacs.org |

| CDKI-73 | CDK9 | 4 nM | nih.gov |

| 7b | EGFR | 83 nM | nih.govnih.gov |

| 7g | EGFR | 262 nM | nih.govnih.gov |

| 4d | VEGFR-2 | 85.72% Inhibition | mdpi.com |

| 5 | VEGFR-2 | 0.044 µM | nih.gov |

| 7b | VEGFR-2 | 40.65 nM | nih.gov |

| 6b | HDAC (HeLa cells) | 0.66 µM | uobaghdad.edu.iq |

The antiproliferative action of this compound derivatives is often mediated by the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Several studies have confirmed that these compounds can trigger apoptosis. The potent CDK9 inhibitor 12u reduces the level of the Mcl-1 anti-apoptotic protein, subsequently inducing apoptosis in cancer cells. nih.govacs.org Thiazole derivatives that inhibit VEGFR-2 have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govnih.gov For example, compound 5 led to a high Bax/Bcl-2 ratio in screened cancer cells. nih.gov This shift is a critical step in initiating the intrinsic apoptotic pathway. Furthermore, treatment with these derivatives has been shown to activate caspases, which are the executioner enzymes of apoptosis. nih.govacs.org

In addition to apoptosis, cell cycle arrest is another key mechanism. Thiazole derivative 4d was found to cause cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com Similarly, compound 5 induced cell cycle arrest in the S phase for HCT-116 and HeLa cells, and in the G2/M phase for MCF-7 cells. nih.gov By halting the cell cycle, these compounds prevent cancer cells from replicating. Some thiazole-coumarin hybrids have also been found to inhibit the PI3K/m-TOR signaling pathway, a central pathway that regulates cell growth and proliferation. nih.gov

The efficacy of this compound derivatives can vary significantly depending on the cancer cell line, highlighting the importance of understanding their specificity.

Thiazolyl-pyrazoline derivatives demonstrated more potent antiproliferative activity toward the T-47D breast cancer cell line than the A549 lung cancer cell line. nih.govnih.gov For instance, compound 7m had an IC₅₀ of 0.75 µM against T-47D, while its IC₅₀ against A549 was 6.53 µM. nih.govnih.gov This suggests a degree of selectivity for certain types of breast cancer.

In the study of thiazole-coumarin hybrids, compound 6b was most potent against the HCT-116 colon cancer line (IC₅₀ = 5.9 µM), whereas its activity against the HepG2 liver cancer line was substantially lower (IC₅₀ = 41.4 µM). nih.gov This again points to cell-line-dependent efficacy.

Importantly, some derivatives show selectivity for cancer cells over normal, healthy cells. The potent VEGFR-2 inhibitor, compound 5 , along with four other synthesized analogs, displayed significantly lower cytotoxicity toward normal WI38 and WISH cell lines compared to the standard chemotherapeutic drug doxorubicin. nih.gov Similarly, the CDK9 inhibitor 12u exhibited potent anticancer activity in primary chronic lymphocytic leukemia cells with little toxicity in healthy normal B- and T-cells. nih.gov This selectivity is a critical attribute for a potential therapeutic agent, as it suggests a wider therapeutic window.

Molecular Mechanisms of Antiproliferative Action

Antimicrobial Efficacy Studies

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial pathogens. The thiazole scaffold is present in several clinically used antimicrobial agents, motivating research into new synthetic analogs.

Studies have evaluated the antimicrobial activity of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi. In one study, 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones were tested for antimicrobial activity. researchgate.net Compounds 7 and 10 were screened against various microbes, with results showing zones of growth inhibition. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for these compounds against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

Novel 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives were synthesized and screened against seven bacterial species. medipol.edu.tr Compounds bearing a pyridine (B92270) moiety (2d-e ) showed significant antibacterial activity, with MIC values comparable to or better than the standard drug nitrofurazone (B1679002) against certain strains. medipol.edu.tr For example, compound 2a had a MIC of 0.5 mg/mL against Bacillus cereus. medipol.edu.tr

Another study on pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety found significant activity against both bacteria and fungi. nih.gov Compound 7b was particularly potent, with MIC values ranging from 0.22 to 0.25 µg/mL against the tested pathogens, including multidrug-resistant isolates. nih.gov

The table below summarizes the antimicrobial efficacy of selected derivatives.

| Compound | Microorganism | Strain | MIC | Reference |

| 7b | Staphylococcus aureus | MDR | 0.22 µg/mL | nih.gov |

| 7b | Escherichia coli | MDR | 0.24 µg/mL | nih.gov |

| 7b | Candida albicans | MDR | 0.22 µg/mL | nih.gov |

| 2a | Bacillus cereus | ATCC 11778 | 0.5 mg/mL | medipol.edu.tr |

| 2a | Escherichia coli | ATCC 35218 | 1 mg/mL | medipol.edu.tr |

| 2c | Staphylococcus aureus | ATCC 25923 | 1 mg/mL | medipol.edu.tr |

| 10 | Staphylococcus aureus | ATCC 25923 | >1000 µg/mL | researchgate.net |

| 10 | Escherichia coli | ATCC 25922 | >1000 µg/mL | researchgate.net |

| 10 | Candida albicans | ATCC 885-653 | >1000 µg/mL | researchgate.net |

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often influenced by the specific substitutions on the thiazole ring and associated moieties.

Newly synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown significant inhibitory action against a wide range of bacterial strains. nih.gov The antibacterial potency of these derivatives was evaluated using the microdilution method to determine the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). nih.gov All tested compounds displayed antibacterial efficacy, with MIC values ranging from 26.3 to 378.5 μM and MBC values from 52.6 to 757.0 μM. nih.gov Notably, many of these derivatives were more effective than the standard antibiotic ampicillin (B1664943), and several also surpassed the potency of streptomycin (B1217042). nih.gov Among the tested bacteria, Escherichia coli was generally the most susceptible, while Pseudomonas aeruginosa showed the highest resistance. nih.gov

In another study, a series of novel 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives were synthesized and screened for their antimicrobial activity against five Gram-positive and two Gram-negative bacteria. medipol.edu.tr The MIC and MBC values for these compounds were found to be between 0.5-2 mg/mL. medipol.edu.tr Specifically, derivatives containing a pyridine moiety exhibited significant antibacterial activity. medipol.edu.tr

Furthermore, the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones has yielded compounds with notable antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

The antibacterial activity of various thiazolidin-4-one derivatives has also been explored. For instance, some derivatives have shown promising activity against a panel of five bacterial strains, including two Gram-positive (Streptococcus aureus and Listeria monocytogenes) and three Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium). nih.gov The MIC values for these compounds ranged from 0.10 to 0.75 mg/mL, and the MBC values were between 0.12 and 1.00 mg/mL. nih.gov Certain compounds demonstrated very good activity against P. aeruginosa, with MIC/MBC values of 0.10/0.12 mg/mL, nearly equipotent with streptomycin and twice as potent as ampicillin. nih.gov

Additionally, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized and showed better activity against Gram-positive bacteria like S. aureus and E. faecalis (MIC = 1-5 µg/ml) compared to reference drugs, but poor activity against Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strains | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Gram-positive & Gram-negative | MIC: 26.3–378.5 µM; MBC: 52.6–757.0 µM | nih.gov |

| 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazoles | B. cereus, E. faecalis, S. aureus, S. epidermidis, L. monocytogenes, E. coli, S. typhi | MIC/MBC: 0.5-2 mg/mL | medipol.edu.tr |

| Thiazolidinone derivatives | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | MIC: 0.10–0.75 mg/mL; MBC: 0.12–1.00 mg/mL | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolones | S. aureus, E. faecalis | MIC: 1-5 µg/ml | nih.gov |

Antifungal Potential against Pathogenic Fungi

Derivatives of this compound have also been investigated for their effectiveness against a variety of pathogenic fungi. These studies have revealed that certain structural modifications can lead to significant antifungal activity.

For instance, newly designed and synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated significant inhibition of the growth of a wide spectrum of fungi. nih.gov The majority of these derivatives were found to be more efficient than the standard antifungal drug ketoconazole (B1673606) against almost all fungal strains tested. nih.gov

In a separate study, a series of 2,4-dihydroxy-5-methylacetophenone derivatives were synthesized and evaluated for their in vitro antifungal activities against five important plant fungal pathogens. nih.gov Several of these compounds displayed broad-spectrum activity, with one particular derivative, isopropyl ketone 2g, being the most active, with IC50 values ranging from 17.28-32.32 μg/mL. nih.gov

The antifungal activity of 1,3,4-thiadiazole (B1197879) derivatives has also been a subject of research. One compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was identified as a potent agent against various Candida species, including those resistant to azoles, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov

Furthermore, the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives has yielded compounds with notable fungicidal effects against several agricultural fungi. mdpi.com Two new compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone, exhibited higher fungicidal activity than other prepared compounds. mdpi.com

A study on novel thiazolidine-4-one derivatives revealed that all synthesized compounds showed antimicrobial activity against four Candida species. scielo.br One compound, in particular, was more effective than others against C. glabrata with a MIC of 31.25 µg/ml. scielo.brscielo.br

Table 2: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strains | Activity | Reference |

|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various pathogenic fungi | More efficient than ketoconazole | nih.gov |

| 2,4-dihydroxy-5-methylacetophenone derivatives | Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solani | IC50: 17.28-32.32 μg/mL | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | MIC100: 8-96 μg/ml | nih.gov |

| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | High fungicidal effects | mdpi.com |

| Thiazolidine-4-one derivatives | Candida species | MIC: 31.25 µg/ml against C. glabrata | scielo.brscielo.br |

Antitubercular Activity against Mycobacterium Strains

The search for new and effective treatments for tuberculosis has led to the investigation of this compound derivatives as potential antitubercular agents. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis strains, including drug-resistant variants.

Thiazolidin-4-one derivatives, in particular, have emerged as a versatile class of compounds with significant potential in antitubercular drug discovery. They have demonstrated potent activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant Mycobacterium tuberculosis strains. nih.gov The structural flexibility of these compounds allows for various chemical modifications to enhance their efficacy and selectivity. nih.gov

For example, pyrrole-thiazolidin-4-one hybrids containing a 5-methylthiazole (B1295346) moiety were found to be more active than their 4-methylthiazole (B1212942) counterparts. nih.gov The most active compounds in this series, 48a and 48k, which bear phenyl and 3,4-dimethylphenyl substituents respectively, exhibited excellent activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov

Furthermore, the introduction of a 5-nitro group into the thiazole ring of 5-arylidenethiazolidin-4-one derivatives significantly improved their antitubercular activity compared to unsubstituted analogs. nih.gov Several of these nitro-substituted compounds displayed MIC90 values of less than 0.24 µM. nih.gov

In another study, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized and screened for antitubercular activity. nih.gov Selected compounds from this series showed moderate activity against the M. tuberculosis H37Rv strain with a MIC of 10 µg/ml. nih.gov

These findings highlight the potential of thiazolidin-4-one and other derivatives of this compound as a scaffold for the development of new antitubercular drugs. nih.govnih.gov

Table 3: Antitubercular Activity of this compound Derivatives

| Compound Type | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole-thiazolidin-4-one hybrids (with 5-methylthiazole) | M. tuberculosis | 0.5 µg/mL | nih.gov |

| 5-Arylidenethiazolidin-4-ones (with 5-nitrothiazole) | M. tuberculosis | <0.24 µM (MIC90) | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolones | M. tuberculosis H37Rv | 10 µg/ml | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation, several modes of action have been proposed based on structural similarities to known antimicrobial agents and computational studies.

One proposed mechanism involves the inhibition of biofilm formation, a critical step in the development of chronic infections. Certain 4-thiazolidinone-thiazole hybrids have been shown to reduce P. aeruginosa biofilm formation by over 50% at concentrations equal to their MIC. mdpi.com It is suggested that these compounds may prevent the initial adhesion of bacteria to surfaces, thereby inhibiting the early stages of biofilm development. mdpi.com

Another potential mechanism is the disruption of the fungal cell wall. For example, the antifungal activity of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol is thought to involve the disruption of cell wall biogenesis. nih.gov This leads to an inability of the fungal cells to maintain their shape, increased cell size, and ultimately, leakage of cellular contents due to compromised osmotic resistance. nih.gov

Furthermore, molecular docking studies have been employed to elucidate the potential targets of these compounds. For some derivatives, the proposed mechanism of action is the inhibition of specific enzymes essential for microbial survival. For instance, docking studies on E. coli have been used to explore the mechanism of both antibacterial and antifungal activities. nih.gov

The structural features of these derivatives, such as the thiazole ring, are known to be important for biological activity and are found in many antimicrobial compounds. mdpi.com The diverse pharmacological activities of thiazolidin-4-one derivatives, including antimicrobial and antitubercular effects, suggest that they may act on multiple targets within the microbial cell. nih.gov

Other Pharmacological Research Areas

Enzyme Inhibition Beyond Anticancer Targets (e.g., Ecto-5'-nucleotidase (e5'NT))

Derivatives of this compound have been investigated for their inhibitory effects on enzymes beyond those typically associated with anticancer research. A significant area of focus has been the inhibition of ecto-5'-nucleotidase (e5'NT), a membrane-bound enzyme that plays a crucial role in regulating extracellular purinergic signaling by converting adenosine (B11128) monophosphate (AMP) to adenosine. nih.govroyalsocietypublishing.org Upregulation of e5'NT is linked to various pathological conditions, including inflammation and hypoxia. nih.govwikimedia.org

A study on novel (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives revealed their potential as potent e5'NT inhibitors. nih.govwikimedia.orgroyalsocietypublishing.org Among the synthesized compounds, (E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone (3a) demonstrated the highest inhibitory activity against both human and rat e5'NT. nih.govroyalsocietypublishing.org Notably, the potency of these derivatives was significantly higher against the human enzyme. nih.govroyalsocietypublishing.org For instance, compound 3a was 132-fold more potent against human e5'NT than the standard inhibitor, sulfamic acid. royalsocietypublishing.org The inhibitory effects of these derivatives were generally greater on the human enzyme compared to the rat enzyme. royalsocietypublishing.org

In a separate investigation, a series of azomethine-thioxoimidazolidinone conjugates were also evaluated for their inhibitory potential against e5'NT. rsc.org One derivative, (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g), showed selective and significant inhibition of human e5'NT with an IC50 value of 0.23 ± 0.08 μM. rsc.org Other derivatives in this series exhibited non-selective but potent inhibition of both human and rat e5'NT. rsc.org Molecular docking studies were conducted to understand the binding interactions between these potent inhibitors and the active site of the enzyme. nih.govroyalsocietypublishing.orgrsc.org

Table 4: Inhibition of Ecto-5'-nucleotidase by this compound Derivatives

| Compound Type | Enzyme Source | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| (E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone (3a) | Human e5'NT | 0.32 ± 0.03 µM | royalsocietypublishing.org |

| (E)-1-(4-methyl-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazol-5-yl)ethanone (3b) | Human e5'NT | 0.56 ± 0.07 µM | royalsocietypublishing.org |

| (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g) | Human e5'NT | 0.23 ± 0.08 µM | rsc.org |

Adenosine Receptor Antagonism and Selectivity

While direct and extensive research focusing solely on the adenosine receptor antagonism and selectivity of this compound itself is not widely available in the provided search results, the investigation of its derivatives as inhibitors of ecto-5'-nucleotidase (e5'NT) provides an indirect link to the modulation of adenosine signaling. nih.govroyalsocietypublishing.orgwikimedia.org The enzyme e5'NT is a key regulator in the adenosine signaling pathway, responsible for the production of extracellular adenosine from AMP. royalsocietypublishing.orgwikimedia.org By inhibiting e5'NT, these compounds effectively reduce the levels of adenosine, which in turn would modulate the activity of adenosine receptors.

The selectivity of these derivatives has been primarily explored in the context of their inhibitory action on e5'NT from different species, such as human versus rat enzymes. nih.govroyalsocietypublishing.org For example, some (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives showed a 24-fold higher potency against human e5'NT compared to the rat enzyme. nih.govroyalsocietypublishing.org This species-specific selectivity is an important aspect of their pharmacological profile.

Furthermore, some azomethine-thioxoimidazolidinone derivatives have demonstrated selective inhibition of human e5'NT, while others were non-selective, potently inhibiting both human and rat enzymes. rsc.org This suggests that structural modifications can be used to tune the selectivity of these compounds.

Although the direct interaction with adenosine receptor subtypes (A1, A2A, A2B, A3) is not explicitly detailed for this compound in the provided information, the modulation of adenosine levels through e5'NT inhibition implies a functional antagonism of adenosine receptor signaling. Further research would be needed to characterize the direct binding affinities and selectivity profiles of these compounds for the different adenosine receptor subtypes.

Antiviral Investigations (e.g., Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) inhibitors, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators)

Derivatives of this compound have emerged as a promising class of antiviral agents, primarily through their action as inhibitors of host-cell kinases essential for viral replication and as modulators of ion channels.

Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) Inhibitors:

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a host-cell enzyme that plays a critical role in the replication of numerous viruses by generating phosphatidylinositol 4-phosphate (PI4P)-enriched organelles, which serve as replication sites. nih.gov A series of N-(4-methyl-5-arylthiazol)-2-amide derivatives, developed from a hit compound identified through high-throughput screening, have demonstrated potent and selective inhibition of PI4KIIIβ. nih.gov This inhibition translates to broad-spectrum antiviral activity, particularly against human rhinoviruses (hRVs), which are a major cause of respiratory infections. nih.gov

One of the most potent compounds in this series, inhibitor 7e , displayed exceptional activity against multiple hRV strains, with half-maximal effective concentrations (EC₅₀) in the nanomolar range. nih.gov However, it also exhibited high cytotoxicity. nih.gov In contrast, inhibitor 7f offered a superior balance of high potency and low toxicity, resulting in a significantly high selectivity index. nih.gov Further studies confirmed that 7f acts as a highly selective PI4KIIIβ inhibitor, with an IC₅₀ value of 0.016 μM for PI4KIIIβ, while showing no significant activity against the related PI4KIIIα isoform. nih.gov This selectivity is crucial as it minimizes off-target effects. The antiviral spectrum of 7f extends beyond rhinoviruses to include other enteroviruses like coxsackieviruses, EV-A71, and EV-D68. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators:

The this compound scaffold is also integral to the synthesis of compounds that can correct the misprocessing of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most common mutation in cystic fibrosis, ΔF508-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum and degraded, resulting in a loss of chloride ion transport at the cell surface. Research into small-molecule correctors has led to the development of bithiazole-based compounds that can partially rescue this trafficking defect. nih.gov

Starting from 1-(2-amino-4-methylthiazol-5-yl)ethanone, a derivative of the core compound, chemists have synthesized novel triazolobithiazoles. nih.gov These compounds are designed to improve upon earlier bithiazole correctors by enhancing aqueous solubility while maintaining or improving corrector activity. nih.gov The synthesis involves a key intermediate, 2-bromo-1-(thiazol-5-yl)ethanone, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. nih.gov These novel triazolobithiazoles have demonstrated CF corrector activity and possess improved physicochemical properties, such as a lower logP value compared to benchmark correctors, which is advantageous for drug development. nih.gov

Anti-diabetic Activity Research

Thiazolidinedione-based structures are well-established as effective agents for the management of type 2 diabetes, primarily through their action as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govvensel.org Derivatives incorporating the this compound motif have been investigated for their potential as novel anti-diabetic agents.

Research into morpholinothiazolyl-2,4-thiazolidinediones has revealed compounds with the ability to enhance insulin (B600854) release and glucose uptake. nih.gov In a study of various derivatives, several compounds were found to significantly increase insulin secretion from pancreatic cells, even at low concentrations. nih.gov For instance, certain derivatives demonstrated a notable increase in insulin release in the presence of 5.6 mmol/l glucose. nih.gov With the exception of one derivative, the tested compounds also promoted an increase in glucose uptake. nih.gov These findings suggest that such derivatives have the potential to act as anti-diabetic leads with both pancreatic and extra-pancreatic effects. nih.gov

The structural activity relationship (SAR) studies of thiazolidine-4-ones indicate that modifications at various positions of the thiazolidinone ring are crucial for their anti-diabetic efficacy. nih.gov The mechanism of action often involves interaction with key biological targets such as PPAR-γ, protein tyrosine phosphatase 1B, aldose reductase, α-glucosidase, and α-amylase. nih.govmdpi.com For example, some thiazolidin-4-one derivatives have shown the ability to lower serum glucose levels significantly in animal models of diabetes, with some compounds exhibiting greater glucose-lowering activity than the standard drug pioglitazone. scielo.org.co

Anti-inflammatory Properties

The thiazole nucleus is a common feature in many compounds with anti-inflammatory activity. dntb.gov.ua Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammatory processes, with some compounds demonstrating significant effects through the inhibition of key inflammatory enzymes.

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones has been identified as potent and selective inhibitors of cyclooxygenase-1 (COX-1). nih.gov The anti-inflammatory activity of these compounds was found to be dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov Notably, the most active compounds in this series exhibited an inhibitory effect on COX-1 that was superior to the reference drug naproxen. nih.gov However, these derivatives did not show significant inhibition of lipoxygenase (LOX). nih.gov Molecular docking studies have suggested that the interaction with the Arg120 residue in the COX-1 active site is crucial for their inhibitory activity. nih.gov

Further research into novel 4,5-dihydropyrazole-thiazole derivatives has revealed potent anti-inflammatory effects in cellular and animal models of sepsis. researchgate.net One optimal compound, E26, demonstrated superior anti-inflammatory activity compared to indomethacin (B1671933) and dexamethasone. researchgate.net Mechanistic studies showed that this compound significantly suppressed the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the MAPKs signaling pathway. researchgate.net

Effects on Zinc-Activated Channels (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily, distinguished by its activation by zinc and protons. The discovery of selective antagonists for this channel is crucial for elucidating its physiological functions. A compound library screening led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov

This thiazole derivative, along with its analogs, was investigated for its ability to inhibit ZAC signaling. The compound TTFB (5a) was shown to inhibit ZAC responses induced by both Zn²⁺ and H⁺ in a concentration-dependent manner. nih.gov It also inhibited the spontaneous activity of the channel. nih.gov The inhibitory potency of these antagonists was found to be influenced by the substituents on the thiazole ring. For instance, the introduction of bulky aromatic or heteroaromatic groups at the 4- and/or 5-positions of the thiazole ring, or replacing the thiazole with a thiadiazole ring, essentially eliminated the antagonistic activity. nih.gov

Structure Activity Relationship Sar Analysis of 1 4 Methylthiazol 5 Yl Ethanone Derivatives

Elucidation of Key Pharmacophoric Features for Diverse Biological Activities

The diverse biological activities of 1-(4-methylthiazol-5-yl)ethanone derivatives stem from key structural motifs, or pharmacophores, that interact with specific biological targets. The thiazole (B1198619) nucleus itself is a fundamental pharmacophoric feature, often found in clinically approved drugs. nih.gov The substitution pattern on this ring system is crucial, with 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted thiazoles being common in therapeutic agents. nih.gov

For many derivatives, the core structure is elaborated by converting the ethanone (B97240) group into a more complex side chain or by introducing various substituents at the 2-position of the thiazole ring. For instance, the conversion of the acetyl group at position 5 into a propenone moiety (a chalcone-like structure) is a common strategy for generating compounds with anticancer and antimicrobial activities. nih.govresearchgate.net

Another critical pharmacophoric feature is the introduction of a second heterocyclic ring system. The combination of the thiazole ring with other heterocycles like thiazolidinone, benzimidazole, or triazole often leads to enhanced biological activity. nih.govnih.govnih.gov For example, the 2-(substituted imino)thiazolidin-4-one moiety has been identified as a key feature for potent antimicrobial activity. scielo.br Similarly, linking the thiazole to a pyrrolidinone ring has yielded compounds with significant antibacterial effects. nih.gov The rationale behind this molecular hybridization approach is that the resulting molecule can interact with multiple targets or exhibit a synergistic effect.

In the context of anticancer activity, particularly as kinase inhibitors, the 4-(4-methylthiazol-5-yl) group is a key element for binding to enzymes like Aurora kinases. nih.gov For neuropeptide Y5 receptor ligands, the thiazole core is essential, and the specific arrangement of atoms within isomeric structures dramatically affects binding affinity. nih.gov The ability of the thiazole scaffold to participate in hydrogen bonding, its inherent dipole character, and its relative rigidity contribute to its success as a pharmacophore for interacting with various biological receptors. nih.gov

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the core structure. SAR studies have systematically explored these effects, providing valuable insights for rational drug design.

Anticancer Activity:

In a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, the introduction of a (benz)azole moiety was investigated. Compounds bearing a 5-chloro or 5-methylbenzimidazole (B147155) group (compounds 6f and 6g ) demonstrated the most significant anticancer activity against A549 (lung carcinoma) and C6 (rat glioma) tumor cell lines, highlighting the importance of these specific substituents for cytotoxic effects. nih.gov

For thiazole-based coumarin (B35378) derivatives, substituents on the coumarin ring significantly influenced antiproliferative activity. A compound with a methoxy (B1213986) (OMe) group at R₁ (11f ) was more potent than derivatives with hydrogen (H) or chlorine (Cl) at the same position. The observed order of activity was OMe > H > Cl, suggesting that electron-donating groups are preferred at this position. nih.gov

In another study targeting EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), a series of thiazolo[5,4-b]pyridine (B1319707) derivatives were synthesized. The lead compound, 10k , which features a 2,5-difluorobenzenesulfonamide (B47507) group, showed remarkable potency against multiple cancer cell lines, comparable to the approved drug Osimertinib. nih.gov This indicates that specific sulfonamide substitutions are critical for high-affinity inhibition of the enzyme.

Table 1: Influence of Substituents on Anticancer Activity

Antimicrobial Activity:

In a series of thiazole-thiazolidin-4-one derivatives, substitutions on the benzylidene moiety at the 5-position of the thiazolidinone ring were critical for activity. Compounds with 2,6-dichlorobenzylidene (4b ) and 2,6-dihydroxybenzylidene (4c ) substituents were among the most active against a range of bacteria and fungi. scielo.br Specifically, compound 4b was the most active against all tested bacterial species, while a derivative with a (1H-pyrrol-2-yl)methylene group (4f ) was most effective against C. glabrata. scielo.br

For a different set of antimicrobial thiazole derivatives, the presence of a 4-chlorophenyl substituent at position 4 of a phthalazin ring was found to be the most favorable structure for antifungal activity. nih.gov

Table 2: Influence of Substituents on Antimicrobial Activity

Conformational Requirements for Ligand-Receptor Binding and Activity

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological receptor. For this compound derivatives, specific conformational features are required for optimal binding and subsequent biological activity.

Studies on isomeric thiazole derivatives as ligands for the neuropeptide Y5 receptor revealed that conformational differences, dictated by heteroatom interactions, led to significant variations in binding affinity. A favorable intramolecular interaction between the carbonyl oxygen and the thiazole sulfur atom (C=O...S) was identified in the more active isomers, suggesting that this conformational preference is key for receptor binding. nih.gov

Molecular docking studies have further illuminated these requirements. The docking of an imidazole (B134444) derivative into the ATP-binding pocket of the ALK5 kinase showed a specific binding mode with favorable interactions. researchgate.net Similarly, docking of bis-thiazole derivatives into the Pim-1 kinase protein revealed that specific hydrogen bonds with the key amino acid residue Lys 67 were crucial for inhibitory activity. researchgate.net

The conformational flexibility or rigidity of the linker between the thiazole core and other pharmacophoric groups is also important. For instance, in a series of protein kinase inhibitors, an ethylene (B1197577) linker was generally found to enhance activity compared to a more flexible propylene (B89431) linker, indicating a specific spatial arrangement is required for optimal target engagement. nih.gov The structural features of related thiazolidin-4-one derivatives are also known to be critical, with different isomers adopting distinct envelope or half-chair conformations that influence their biological profiles. nih.gov

Analysis of Electronic and Steric Effects on Biological Activity

The influence of substituents on biological activity can be rationalized by considering their electronic and steric properties. Electronic effects relate to a substituent's ability to donate or withdraw electron density, while steric effects relate to its size and shape.

Electronic Effects:

The electronic nature of substituents on aromatic rings attached to the thiazole core often has a profound impact on potency. As mentioned previously, for a series of antiproliferative thiazole-coumarin hybrids, electron-donating groups (like methoxy) on the coumarin ring were found to be more favorable for activity than electron-withdrawing groups (like chloro). nih.gov This suggests that increased electron density in that region of the molecule enhances its interaction with the biological target. In another example, the superior antimicrobial activity of dihalobenzyl groups compared to monohalobenzyl groups can be attributed to the stronger electron-withdrawing nature of the two halogen atoms, which modulates the electronic properties of the entire molecule. nih.gov

Steric Effects:

Steric hindrance or bulk can either be beneficial or detrimental to activity. The size and shape of a substituent determine how well the ligand can fit into the binding pocket of a receptor or enzyme. The observation that a shorter, more rigid ethylene linker is superior to a longer propylene linker in certain kinase inhibitors points to a sterically constrained binding site. nih.gov

In the development of 5-lipoxygenase inhibitors, SAR studies revealed that high potency was critically dependent on the substitution pattern, with specific methoxy, thiazolyl, and naphthyl groups being required. acs.org Resolution of a chiral compound showed that one enantiomer was 50-150 times more potent than the other, demonstrating that a precise three-dimensional fit is essential for activity and that steric arrangement is a dominant factor. acs.org The design of potent and selective EGFR-TK inhibitors also relies heavily on optimizing steric interactions within the enzyme's active site, as shown by the success of compound 10k with its specifically substituted phenyl and benzenesulfonamide (B165840) moieties. nih.gov

Computational and in Silico Studies of 1 4 Methylthiazol 5 Yl Ethanone and Its Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level, allowing for the characterization of the binding mode and affinity.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking studies have been instrumental in predicting the ligand-target interactions and estimating the binding affinities of thiazole-containing compounds, including analogues of 1-(4-methylthiazol-5-yl)ethanone, with various biological targets. These studies help in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for the stability of the ligand-protein complex.

For instance, in the context of anticancer research, molecular docking of thiazolyl-pyrazole derivatives has been performed to predict their binding to the Epidermal Growth Factor Receptor (EGFR) kinase domain. These studies have indicated that such compounds can bind effectively within the active site, suggesting their potential as EGFR inhibitors. mdpi.com Similarly, docking studies of novel 1-methylindol derivatives containing a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton have demonstrated their ability to bind to the colchicine (B1669291) binding site of tubulin, providing a rationale for their observed anticancer activity. nih.govrsc.org

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable ligand-protein complex. For example, docking of thiazole (B1198619) derivatives against various protein targets has yielded a range of binding energies, highlighting the influence of different substituents on the thiazole ring on the binding affinity. In a study involving thiazole derivatives targeting the Rho6 protein, which is implicated in hepatic cancer, the synthesized compounds exhibited promising docking scores, suggesting a strong interaction with the target protein. mdpi.comsemanticscholar.org

Interactive Table: Predicted Binding Affinities of Thiazole Analogues against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Thiazolyl-pyrazole derivatives | EGFR Kinase | Not explicitly stated, but described as "nicely bound" | Not specified | mdpi.com |

| 1-Methylindol-pyrazolylethanone derivatives | Tubulin (Colchicine site) | Not explicitly stated, but described as "bind tightly" | Not specified | nih.govrsc.org |

| Thiazole-linked heterocycles | Rho6 Protein | -6.8 to -9.2 | Lys106, Arg96, Ser95, Asp132, Lys15 | mdpi.comsemanticscholar.org |

| Thiazole Schiff base derivatives | EGFR | -4.72 | CYS 20, ASN 1 | mdpi.com |

| Imidazo[4,5-b] pyridine (B92270) derivatives | Lumazine (B192210) Synthase | Not explicitly stated, but described as "best fit candidates" | GLU122C, HIS28C | nih.gov |

| Thiazole-N-Alkylated Derivatives | DNA Gyrase B | Not explicitly stated, but showed good fitting | Asp46, Asp73, Arg76 | mdpi.com |

Elucidation of Binding Modes and Active Site Interactions with Enzymes (e.g., DNA Gyrase, Lumazine Synthase)

A critical aspect of molecular docking is the elucidation of the binding mode, which describes the specific orientation and conformation of the ligand within the active site of the enzyme. This provides a detailed understanding of the interactions between the ligand and the amino acid residues of the target protein.

DNA Gyrase:

DNA gyrase is a well-established bacterial enzyme and a validated target for antibacterial agents. nih.govnih.govnih.gov It is a type IIA topoisomerase that introduces negative supercoils into DNA. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govnih.gov The GyrB subunit possesses an ATPase active site, which is a common target for inhibitors. nih.gov

Molecular docking studies of various thiazole-based compounds have shed light on their binding modes within the ATP-binding site of DNA gyrase. For instance, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives have been identified as inhibitors of E. coli DNA gyrase. nih.govresearchgate.net Docking simulations of these compounds have revealed key interactions with conserved residues in the ATP-binding pocket. These interactions often involve hydrogen bonds with residues like Asp73 and a conserved water molecule, which in turn interacts with other residues such as Thr165 and Gly77. researchgate.net Furthermore, arene-cation interactions with residues like Arg76 have also been observed. mdpi.com The benzothiazole (B30560) core of some inhibitors has been shown to engage in cation–π interactions with Arg84. rsc.org

Lumazine Synthase:

Lumazine synthase is an enzyme involved in the biosynthesis of riboflavin (B1680620) (vitamin B2). nih.gov As this pathway is essential for many pathogenic microorganisms but absent in humans, lumazine synthase is an attractive target for the development of novel anti-infective agents. nih.govgrantome.com The enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxybutanone 4-phosphate. nih.gov

Docking studies of inhibitors with lumazine synthase have provided insights into their binding within the active site. The active sites are located at the interfaces of the subunits of the enzyme complex. nih.gov The heteroaromatic ring systems of substrate-analogous inhibitors typically occupy a hydrophobic pocket. nih.gov For example, docking of imidazo[4,5-b]pyridine derivatives into the active site of Mycobacterium tuberculosis lumazine synthase has suggested that hydrogen bonding with residues like GLU122C and aromatic interactions with HIS28C are crucial for binding. nih.gov These computational models of ligand-enzyme complexes are invaluable for the structure-based design of more potent and selective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. mdpi.comekb.eg These calculations provide insights into various molecular properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.

While specific DFT studies on this compound are not extensively reported, research on analogous thiazole derivatives provides a framework for understanding its electronic properties. DFT studies on thiazole azo dyes, for example, have been used to analyze the charge transfer between donor and acceptor moieties within the molecule. mdpi.com The HOMO-LUMO energy gap is a key parameter obtained from these calculations, which relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. mdpi.com

The molecular electrostatic potential (MESP) surface is another valuable output, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is crucial for predicting how the molecule will interact with biological targets. These computational approaches can guide the design of new analogues of this compound with tailored electronic properties to enhance their biological activity. mdpi.com

In Silico Assessment of Pharmacokinetic Relevance (e.g., ADME prediction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. iapchem.org These predictions help to identify potential liabilities of a compound that might lead to poor pharmacokinetic behavior and, consequently, failure in later stages of development.

Various computational models are available to predict key ADME parameters for compounds like this compound and its analogues. These models often assess compliance with rules like Lipinski's Rule of Five, which provides a general guideline for drug-likeness and oral bioavailability. nih.gov Studies on various thiazole derivatives have shown that many of them adhere to Lipinski's rules, suggesting good potential for oral absorption. nih.gov

For example, in silico ADME predictions for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives indicated that most compounds had a high predicted absorption percentage (over 70%) and complied with Lipinski's and Veber's rules, suggesting good bioavailability. nih.gov Similarly, ADME predictions for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed acceptable regions for absorption. researchgate.netnih.gov

The BOILED-Egg model is another useful in silico tool that predicts gastrointestinal absorption and blood-brain barrier permeability based on calculated lipophilicity (WLOGP) and polarity (TPSA). nih.gov For a series of thiazolo[3,2-b] mdpi.comnih.govnih.govtriazole derivatives, this model predicted good gastrointestinal absorption for all compounds. nih.gov

Interactive Table: In Silico Predicted ADME Properties of Thiazole Analogues

| Compound Class | Lipinski's Rule Compliance | Predicted Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | Reference |

| 2-Hydroxy benzothiazole-based 1,3,4-oxadiazoles | Yes | >70 | Not specified | nih.gov |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazoles | Yes | Acceptable | Generally no, with exceptions | researchgate.netnih.gov |

| Thiazolo[3,2-b] mdpi.comnih.govnih.govtriazoles | Yes (mostly) | Good | Predicted for some derivatives | nih.gov |

| Benzimidazole derivatives and their cobalt complexes | Yes (for ligands) | Good (for ligands) | Predicted for some ligands | mdpi.com |

These in silico assessments of pharmacokinetic relevance are vital for prioritizing which analogues of this compound should be synthesized and advanced for further experimental evaluation.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular architecture of 1-(4-Methylthiazol-5-yl)ethanone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural profile.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. Based on data from closely related 4-methylthiazole (B1212942) structures, the single proton on the thiazole (B1198619) ring (at position C2) is anticipated to appear as a singlet in the downfield aromatic region, typically above 8.5 ppm. chemicalbook.com The two methyl groups, being in different chemical environments, will each produce a sharp singlet. The methyl group attached to the thiazole ring (at C4) would likely resonate around 2.5 ppm, while the acetyl methyl protons are expected at a similar chemical shift, also around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals for the ring carbons and the acetyl group carbons are predicted, in addition to the two methyl carbons. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm. The carbons of the thiazole ring (C2, C4, and C5) would display characteristic shifts influenced by the nitrogen and sulfur heteroatoms. plos.orgchemicalbook.com The C2 carbon typically appears around 150-155 ppm, while C4 and C5 are found further upfield. plos.orgchemicalbook.com The two methyl carbons (ring and acetyl) would be observed at the most upfield positions, generally below 20 ppm. plos.org

Table 1: Predicted NMR Data for this compound

| Analysis | Signal Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | ~8.6 | Thiazole C2-H |

| Singlet | ~2.5 | Ring C4-CH₃ | |

| Singlet | ~2.5 | Acetyl -COCH₃ | |

| ¹³C NMR | Carbonyl | ~195 | Acetyl C =O |

| Aromatic | ~155 | Thiazole C 2 | |

| Aromatic | ~150 | Thiazole C 4 | |

| Aromatic | ~130 | Thiazole C 5 | |

| Methyl | <20 | Ring C4-C H₃ | |

| Methyl | <20 | Acetyl -COC H₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent and diagnostic peak is the strong absorption from the carbonyl (C=O) group stretch of the ketone, which is expected in the region of 1685-1715 cm⁻¹. vscht.cz The exact position depends on conjugation effects with the thiazole ring. Additional characteristic bands include C-H stretching vibrations from the methyl groups and the thiazole ring just above and below 3000 cm⁻¹. Vibrations associated with the thiazole ring, such as C=N, C=C, and C-S stretching, typically appear in the fingerprint region (below 1600 cm⁻¹). tsijournals.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Thiazole Ring |

| 3000 - 2850 | C-H Stretch | Methyl Groups |

| 1715 - 1685 | C=O Stretch | Ketone |

| 1600 - 1400 | C=N and C=C Stretch | Thiazole Ring |

| 750 - 600 | C-S Stretch | Thiazole Ring |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. For this compound (molecular formula C₆H₇NOS), HRMS provides an experimental mass measurement that can be compared to the calculated exact mass. The calculated monoisotopic mass is 141.0248. HRMS analysis, typically using an ESI (Electrospray Ionization) source, would aim to detect the protonated molecule [M+H]⁺ at m/z 142.0321. rsc.org The confirmation of this value to within a few parts per million (ppm) provides unambiguous evidence for the compound's elemental formula, distinguishing it from other potential isomers.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and the monitoring of reaction progress.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of chemical reactions. For the synthesis of this compound, TLC on silica (B1680970) gel plates (silica gel 60 F₂₅₄) is a standard method. researchgate.net A spot of the reaction mixture is applied to the plate, which is then developed in a suitable mobile phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane, toluene (B28343), or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). rsc.orgresearchgate.net The ratio is optimized to achieve good separation between the starting materials, intermediates, and the final product. For instance, a mobile phase of toluene and methanol (B129727) (e.g., 9:1 v/v) could be effective. researchgate.net After development, the spots are visualized under UV light (at 254 nm) or by staining. The relative retention factor (Rf) value of the product spot, compared to the starting material spots, indicates the extent of the reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the purity and identity of this compound. The sample is injected into an HPLC system, where it passes through a column (e.g., a C18 reversed-phase column) that separates the components of the mixture. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting peak, allowing for the confirmation of the molecular weight of the target compound (m/z 142.1 for [M+H]⁺) and the identification of any impurities. This provides a definitive assessment of both the purity and the identity of the synthesized compound. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula. This analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—that constitute the compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as crucial evidence for the successful synthesis and purity of the target compound.

For this compound, the molecular formula is established as C₆H₇NOS. scbt.comechemi.com Based on the atomic weights of its constituent elements, the theoretical elemental composition can be precisely calculated. These theoretical values provide a benchmark against which experimental results are measured. In a research context, the synthesis of a new compound like this compound or its derivatives would be followed by elemental analysis to confirm its structure and purity.

The validation process is exemplified in studies of closely related thiazole derivatives. For instance, in the synthesis and characterization of various 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, elemental analysis is a standard procedure. researchgate.net For the derivative 1-(2-Amino-4-methylthiazol-5-yl)-3-p-tolyl-propenone (C₁₄H₁₄N₂OS), the calculated elemental composition was C, 65.09%; H, 5.46%; N, 10.84%. researchgate.net The experimental results from elemental analysis yielded C, 65.11%; H, 5.45%; N, 10.83%, showing excellent agreement with the theoretical values. researchgate.net Similarly, for 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-propenone (C₁₅H₁₆N₂O₄S), the calculated values were C, 56.24%; H, 5.03%; N, 8.74%, which aligned closely with the found values of C, 56.25%; H, 5.02%; N, 8.75%. researchgate.net

This high degree of concordance between the calculated and found values confirms that the empirical formula is correct and indicates a high level of purity for the synthesized compound. While specific experimental data for the parent compound this compound is not detailed in all public literature, the established methodology shown with its derivatives underscores the importance and application of elemental analysis in its characterization.

Below is the theoretical elemental composition for this compound. In a laboratory setting, the "Found (%)" column would be populated with data from an elemental analyzer, and a close match to the "Theoretical (%)" values would validate the empirical formula.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Atomic Symbol | Molecular Formula | Theoretical (%) | Found (%) |

| Carbon | C | C₆H₇NOS | 51.04 | Data from experimental analysis |

| Hydrogen | H | C₆H₇NOS | 5.00 | Data from experimental analysis |

| Nitrogen | N | C₆H₇NOS | 9.92 | Data from experimental analysis |

| Oxygen | O | C₆H₇NOS | 11.33 | Data from experimental analysis |

| Sulfur | S | C₆H₇NOS | 22.71 | Data from experimental analysis |

Biological Relevance and Pharmacokinetic Research Aspects

Detection in Biological Matrices (e.g., Human Blood)

Direct research on the detection of 1-(4-Methylthiazol-5-yl)ethanone in human biological matrices such as blood or plasma is not extensively documented in publicly available scientific literature. However, the analytical methodologies for similar small heterocyclic molecules, such as 4(5)-methylimidazole (4(5)MEI), can provide a framework for potential detection strategies. The analysis of such compounds can be challenging due to their high polarity, water solubility, and lack of strong chromophores. mdpi.com

For related compounds, a range of advanced analytical techniques have been employed, which could hypothetically be adapted for this compound. These methods often involve a sample pretreatment or extraction step to isolate the compound from the complex biological matrix.

Potential Analytical Techniques:

| Analytical Technique | Description | Potential Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique that separates chemical compounds and identifies them based on their mass-to-charge ratio. A derivatization step is often required for polar compounds to increase their volatility. mdpi.com | Could be used for sensitive and specific detection in biological samples after a suitable derivatization procedure. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The preferred method for analyzing polar and non-volatile compounds. It separates compounds in a liquid phase before mass spectrometric detection. mdpi.com | Likely the most direct and widely applicable method for quantifying the compound in matrices like blood plasma or urine. |

| Capillary Electrophoresis | A high-resolution separation technique that uses an electric field to separate ions based on their size and charge. mdpi.com | May offer an alternative separation method, particularly for charged derivatives or in specific analytical contexts. |

It is important to note that the development and validation of a specific and sensitive analytical method would be a prerequisite for any pharmacokinetic or toxicological studies of this compound in humans.

Conceptualization of this compound within the Human Exposome

The human exposome refers to the totality of human environmental exposures from conception onwards, including chemicals from our diet, environment, and lifestyle, as well as the body's response to these exposures. Currently, there is no specific mention or conceptualization of this compound within the context of human exposome research in published literature.

Its relevance to the exposome would depend on its sources of exposure. For instance, if it were identified as a food-related compound formed during cooking (akin to Maillard reaction products like 4(5)-methylimidazole), a component of consumer products, or an environmental contaminant, it would then become a candidate for inclusion in exposome-wide association studies. mdpi.com Such studies aim to link specific chemical exposures to human health and disease. Without evidence of its presence in human populations or environmental sources, its role in the human exposome remains purely speculative.

In Vivo Biological Evaluation and Efficacy Modeling of Derivatives

While in vivo data on this compound itself is scarce, several studies have explored the synthesis and biological activities of its derivatives, particularly focusing on their potential as antimicrobial and anticancer agents. These studies provide insights into how modifications of the parent molecule can lead to enhanced biological efficacy.

One area of investigation involves the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are derivatives of this compound. dmed.org.ua These compounds have been synthesized and evaluated for their anticancer and antimicrobial properties. dmed.org.uaresearchgate.net

A study by Lozynskyi et al. (2022) synthesized a series of these derivatives and tested their in vitro anticancer activity against a panel of human cancer cell lines. dmed.org.ua The results indicated that some of these compounds exhibited moderate activity. For example, compound 9 in their study showed notable growth inhibition against specific leukemia, renal cancer, and breast cancer cell lines. dmed.org.ua

Anticancer Screening Data for a Derivative of this compound:

| Cell Line Panel | Cell Line | Growth Inhibition (%) |

| Leukemia | CCRF-CEM | 26.55 |

| Leukemia | HL-60(TB) | 33.11 |

| Renal Cancer | UO-31 | 22.01 |

| Breast Cancer | MCF7 | 19.51 |

Data adapted from Lozynskyi et al., 2022. The data represents the percentage of growth inhibition at a concentration of 10⁻⁵ M. dmed.org.ua

Furthermore, the antimicrobial potential of these derivatives has been explored. dmed.org.uaresearchgate.net In the same study, compound 10 was identified as having activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. dmed.org.uaresearchgate.net

Another line of research has focused on creating more complex heterocyclic systems derived from this compound. For instance, Darekar et al. synthesized 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone derivatives and evaluated their biological activities. researchgate.net The thiazole (B1198619) moiety is a key structural component in numerous clinically used drugs, and its incorporation into new molecular frameworks is a common strategy in drug discovery. dntb.gov.ua

The general approach in these studies involves:

Chemical Synthesis: Modifying the parent compound, this compound, to create a library of new derivatives.

In Vitro Screening: Testing these new compounds against various biological targets, such as cancer cell lines or microbial strains, to identify lead candidates.

In Silico Modeling: Employing computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds, as well as to model their interaction with biological targets. dmed.org.uarsc.org

These preclinical evaluations are essential for identifying promising derivatives that may warrant further in vivo studies in animal models to assess their efficacy and pharmacokinetic profiles.

Future Directions and Research Implications

Rational Design of Next-Generation Therapeutics Based on the 1-(4-Methylthiazol-5-yl)ethanone Scaffold

The rational design of new drugs starting from the this compound core involves a deep understanding of its chemical properties and its interactions with biological targets. The thiazole (B1198619) ring is considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, thus serving as a robust starting point for developing new drugs. ump.edu.pl

Researchers are increasingly using this scaffold to design multi-targeted inhibitors, which can be more effective against complex diseases like cancer. An example of this is the development of dual inhibitors of PI3Kα and mTOR, two key proteins in cell growth pathways. nih.gov By modifying the this compound structure, scientists have synthesized new thiazole derivatives that show significant inhibitory activity against both enzymes. nih.gov This approach is a promising strategy for cancer therapy. nih.gov

Another area of focus is the design of specific enzyme inhibitors. For instance, derivatives of this scaffold have been developed as potent and selective 5-lipoxygenase (5-LPO) inhibitors, which are useful for treating inflammatory diseases. nih.gov The design process for these inhibitors was guided by a hypothetical model of the enzyme's active site, leading to the creation of molecules that fit precisely and block its function. nih.gov

Computational methods, such as molecular docking, are integral to this design process. These techniques allow researchers to predict how a newly designed molecule will bind to its target protein, helping to refine the structure for optimal interaction. nih.govrrpharmacology.ru This in silico approach saves time and resources by prioritizing the synthesis of compounds with the highest likelihood of success.

Strategies for Optimizing Potency, Selectivity, and Overall Biological Performance

Once a lead compound based on the this compound scaffold is identified, the next step is to optimize its properties to enhance its effectiveness and safety.